molecular formula C18H39N B12564077 N-(Nonan-2-yl)nonan-2-amine CAS No. 213979-89-6

N-(Nonan-2-yl)nonan-2-amine

Cat. No.: B12564077
CAS No.: 213979-89-6
M. Wt: 269.5 g/mol
InChI Key: ZTLGSCQTLDRYBB-UHFFFAOYSA-N
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Description

N-(Nonan-2-yl)nonan-2-amine is an organic compound characterized by the presence of a secondary amine group attached to a nonane chain. This compound is part of the broader class of amines, which are known for their versatility and wide range of applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Nonan-2-yl)nonan-2-amine typically involves the reaction of nonan-2-amine with a nonane derivative under specific conditions. One common method is the reductive amination of nonan-2-one with nonan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Nonan-2-yl)nonan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, primary amines, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(Nonan-2-yl)nonan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of N-(Nonan-2-yl)nonan-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Nonan-2-yl)quinolin-5-amine
  • N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides
  • 3-Azabicyclo[3.2.2]nonanes

Uniqueness

N-(Nonan-2-yl)nonan-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long nonane chain and secondary amine group make it a versatile compound with a wide range of applications in various fields.

Properties

CAS No.

213979-89-6

Molecular Formula

C18H39N

Molecular Weight

269.5 g/mol

IUPAC Name

N-nonan-2-ylnonan-2-amine

InChI

InChI=1S/C18H39N/c1-5-7-9-11-13-15-17(3)19-18(4)16-14-12-10-8-6-2/h17-19H,5-16H2,1-4H3

InChI Key

ZTLGSCQTLDRYBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)NC(C)CCCCCCC

Origin of Product

United States

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